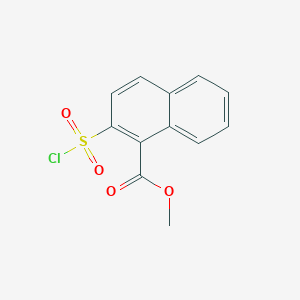
Methyl 2-chlorosulfonylnaphthalene-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-chlorosulfonylnaphthalene-1-carboxylate is an organic compound that belongs to the class of naphthalene derivatives. This compound is characterized by the presence of a methyl ester group, a chlorosulfonyl group, and a carboxylate group attached to a naphthalene ring. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-chlorosulfonylnaphthalene-1-carboxylate typically involves the chlorosulfonation of naphthalene derivatives followed by esterification. The reaction conditions often include the use of chlorosulfonic acid as a reagent and a suitable solvent such as dichloromethane. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chlorosulfonation processes using continuous flow reactors. These methods allow for efficient production with high yields and purity. The esterification step is typically performed using methanol and a catalyst to facilitate the reaction.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-chlorosulfonylnaphthalene-1-carboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles such as amines or alcohols.
Reduction Reactions: The compound can be reduced to form corresponding sulfonamide or sulfonic acid derivatives.
Oxidation Reactions: Oxidation can lead to the formation of sulfone derivatives.
Common Reagents and Conditions
Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are employed.
Major Products
Substitution: Formation of sulfonamide or sulfonate esters.
Reduction: Formation of sulfonamide or sulfonic acid derivatives.
Oxidation: Formation of sulfone derivatives.
Scientific Research Applications
Methyl 2-chlorosulfonylnaphthalene-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme inhibition and protein modification.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Methyl 2-chlorosulfonylnaphthalene-1-carboxylate involves its reactivity with nucleophiles due to the presence of the chlorosulfonyl group. This group is highly electrophilic, making it susceptible to nucleophilic attack. The compound can modify proteins and enzymes by reacting with amino acid residues, leading to changes in their activity and function.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-sulfonylnaphthalene-1-carboxylate
- Methyl 2-nitronaphthalene-1-carboxylate
- Methyl 2-bromonaphthalene-1-carboxylate
Uniqueness
Methyl 2-chlorosulfonylnaphthalene-1-carboxylate is unique due to the presence of the chlorosulfonyl group, which imparts distinct reactivity compared to other naphthalene derivatives. This makes it a valuable intermediate in organic synthesis and a useful tool in biochemical studies.
Properties
IUPAC Name |
methyl 2-chlorosulfonylnaphthalene-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClO4S/c1-17-12(14)11-9-5-3-2-4-8(9)6-7-10(11)18(13,15)16/h2-7H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVDCQQQGPORSQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC2=CC=CC=C21)S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2,5-Dimethoxybenzyl)amino]-4-propylpyrimidine-5-carboxylic acid](/img/structure/B2825669.png)
![2-[(2,4-Dimethylpyrimidin-5-yl)methyl-(3-methylcyclopentyl)amino]ethanesulfonyl fluoride](/img/structure/B2825670.png)
![4-(N,N-diallylsulfamoyl)-N-(4-methylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2825671.png)
![N-(3-chloro-4-fluorophenyl)-2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B2825673.png)
![N-(3-methyl-1-(4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)-2-phenylacetamide](/img/structure/B2825676.png)
![3-(tert-butyl)-1-(3-chlorobenzyl)-7,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2825678.png)
![6-((4-methylbenzyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2825679.png)

![4-[5-(dimethylamino)-1H-1,2,3,4-tetraazol-1-yl]-N,N-dimethylbenzenesulfonamide](/img/structure/B2825682.png)
![2-[3-[(2-chlorophenyl)methyl]-2,4-dioxo-4a,5,6,7,8,8a-hexahydropyrido[2,3-d]pyrimidin-1-yl]-N-(2-ethoxyphenyl)acetamide](/img/structure/B2825683.png)
![4-{[(2-fluorophenyl)methyl]sulfanyl}-1-[(pyridin-3-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one](/img/structure/B2825685.png)
![5-benzoyl-2-[4-(2-pyridinyl)piperazino]-1H-pyrrole-3-carbonitrile](/img/structure/B2825686.png)

